molecular formula C9H7N3 B13210155 2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile

2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile

Cat. No.: B13210155
M. Wt: 157.17 g/mol
InChI Key: FWMSDFBNFCAPJM-UHFFFAOYSA-N
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Description

2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their significant applications in medicinal chemistry and material science due to their unique structural properties. The imidazo[1,2-a]pyridine core is present in various pharmacologically important molecules, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies for the direct functionalization of the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include halogenated derivatives, reduced imidazo[1,2-a]pyridines, and oxidized imidazo[1,2-a]pyridines, which can be further functionalized for various applications .

Mechanism of Action

The mechanism of action of 2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-6-ylacetonitrile

InChI

InChI=1S/C9H7N3/c10-4-3-8-1-2-9-11-5-6-12(9)7-8/h1-2,5-7H,3H2

InChI Key

FWMSDFBNFCAPJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C=C1CC#N

Origin of Product

United States

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